molecular formula C9H13N2Na3O7 B12697095 Sodium N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)glycinate CAS No. 60520-46-9

Sodium N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)glycinate

Cat. No.: B12697095
CAS No.: 60520-46-9
M. Wt: 330.18 g/mol
InChI Key: JAFBULXJNGVVBY-UHFFFAOYSA-K
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Description

Sodium N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)glycinate is a complex organic compound that belongs to the class of amino acid derivatives It is characterized by its unique structure, which includes multiple carboxymethyl groups and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)glycinate typically involves the reaction of glycine derivatives with carboxymethylating agents under controlled conditions. The reaction may proceed through multiple steps, including protection and deprotection of functional groups, to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would include precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can modify the carboxymethyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Sodium N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)glycinate has several scientific research applications, including:

    Chemistry: Used as a chelating agent to bind metal ions in various chemical processes.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.

    Industry: Utilized in the formulation of cleaning agents, cosmetics, and other industrial products due to its surfactant properties.

Mechanism of Action

The mechanism of action of Sodium N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)glycinate involves its ability to interact with metal ions and biological molecules. It can form stable complexes with metal ions, which can influence various biochemical pathways. The compound’s functional groups allow it to participate in hydrogen bonding and electrostatic interactions, affecting its activity in different environments.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar metal-binding properties.

    Nitrilotriacetic acid (NTA): Another chelating agent used in various industrial applications.

    Diethylenetriaminepentaacetic acid (DTPA): A compound with multiple carboxymethyl groups, similar to Sodium N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)glycinate.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it valuable in diverse applications.

Properties

CAS No.

60520-46-9

Molecular Formula

C9H13N2Na3O7

Molecular Weight

330.18 g/mol

IUPAC Name

trisodium;2-[carboxylatomethyl-[2-[carboxylatomethyl(hydroxymethyl)amino]ethyl]amino]acetate

InChI

InChI=1S/C9H16N2O7.3Na/c12-6-11(5-9(17)18)2-1-10(3-7(13)14)4-8(15)16;;;/h12H,1-6H2,(H,13,14)(H,15,16)(H,17,18);;;/q;3*+1/p-3

InChI Key

JAFBULXJNGVVBY-UHFFFAOYSA-K

Canonical SMILES

C(CN(CC(=O)[O-])CO)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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